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Compound of Interest

Compound Name: 3,5-Dimethyl-1-adamantanol

Cat. No.: B133686

An In-Depth Technical Guide to the Spectroscopic Data of 3,5-Dimethyl-1-adamantanol

Introduction

3,5-Dimethyl-1-adamantanol, a derivative of the rigid, tricyclic hydrocarbon adamantane, is a
molecule of significant interest in medicinal chemistry and materials science.[1] Its cage-like
structure provides a unique and robust scaffold for the design of new therapeutic agents and
advanced polymers. The precise characterization of this compound is paramount for its
application, and spectroscopic techniques provide the necessary tools for unambiguous
structural elucidation and purity assessment. This guide offers a comprehensive analysis of the
mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic
data of 3,5-Dimethyl-1-adamantanol, providing researchers, scientists, and drug development
professionals with a detailed understanding of its spectral features.

The molecular structure of 3,5-Dimethyl-1-adamantanol, with its specific substitution pattern,
gives rise to a unigue spectroscopic fingerprint. Understanding these spectral characteristics is
crucial for quality control in synthesis and for studying the molecule's interactions in various
chemical and biological systems.

Caption: Molecular Structure of 3,5-Dimethyl-1-adamantanol.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique for determining the molecular weight of a
compound and elucidating its structure through fragmentation analysis. For 3,5-Dimethyl-1-
adamantanol, gas chromatography-mass spectrometry (GC-MS) with electron ionization (El) is
a common method.

Experimental Protocol: GC-MS

o Sample Preparation: A dilute solution of 3,5-Dimethyl-1-adamantanol is prepared in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate).

e Gas Chromatography (GC): The sample is injected into a GC equipped with a capillary
column (e.g., a nonpolar polydimethylsiloxane phase). The oven temperature is programmed
to ramp from a low initial temperature to a final temperature to ensure separation from any

impurities.

e Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of a mass
spectrometer. Electron ionization is typically performed at 70 eV. The mass analyzer (e.g., a
guadrupole) scans a mass-to-charge (m/z) range to detect the parent ion and its fragments.

Mass Spectral Data

The mass spectrum of 3,5-Dimethyl-1-adamantanol is characterized by a molecular ion peak
and several key fragment ions.

m/z Relative Intensity Proposed Fragment
180 Moderate [M]* (Molecular lon)
162 Low [M-H20]*

123 High [M-CaHs]* or [CoH1s]*
109 Very High [CsHa3]*

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[1]

Interpretation of the Mass Spectrum
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The electron ionization mass spectrum of 3,5-Dimethyl-1-adamantanol is expected to show a
molecular ion peak at m/z 180, corresponding to its molecular weight (C12H200). The
fragmentation pattern is characteristic of adamantane derivatives and alcohols.

The loss of a water molecule from the molecular ion is a common fragmentation for alcohols,
which would result in a peak at m/z 162. The most abundant fragment ions are often the result
of the cleavage of the adamantane cage. The base peak is frequently observed at m/z 109,
which can be attributed to a stable CsHis* carbocation. Another significant peak at m/z 123
corresponds to the loss of a butyl radical, a common fragmentation pathway for substituted
adamantanes.

[C12H18]*
m/z = 162

[C12H200]*
m/z = 180

[COH15]*
m/z = 123

[C8H13]*
m/z = 109

Click to download full resolution via product page

Caption: Proposed Mass Fragmentation Pathway for 3,5-Dimethyl-1-adamantanol.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR

o Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the
solid sample is placed directly on the ATR crystal.

o Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm~1. A
background spectrum is first collected and automatically subtracted from the sample
spectrum.

Characteristic IR Absorption Bands
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While a specific spectrum for 3,5-Dimethyl-1-adamantanol is not readily available in public
databases, the expected characteristic absorption bands can be predicted based on its
functional groups and the adamantane core.

Wavenumber (cm—?) Intensity Vibration

~3400 (broad) Strong O-H stretch (alcohol)
2950-2850 Strong C-H stretch (alkane)

~1450 Medium C-H bend (methylene)
~1365 Medium C-H bend (methyl)
1100-1000 Strong C-O stretch (tertiary alcohol)

i "Fingerprint" region
900-700 Medium-Strong o
(adamantane cage vibrations)

Interpretation of the IR Spectrum

The IR spectrum of 3,5-Dimethyl-1-adamantanol is expected to be dominated by a strong,
broad absorption band in the region of 3400 cm™1, characteristic of the O-H stretching vibration
of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. Strong
absorptions in the 2950-2850 cm~1 region are attributed to the C-H stretching vibrations of the
methyl and adamantane cage methylene and methine groups.

The fingerprint region, below 1500 cm~2, will contain a series of complex absorptions
corresponding to various C-H bending and C-C stretching vibrations of the adamantane
skeleton. A strong band in the 1100-1000 cm~?* range is indicative of the C-O stretching
vibration of the tertiary alcohol. The adamantane cage itself has characteristic vibrations that
contribute to the complexity of the fingerprint region.[2]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR spectroscopy provides detailed information about the number, environment, and
connectivity of protons in a molecule.

Experimental Protocol: H NMR
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o Sample Preparation: Approximately 5-10 mg of 3,5-Dimethyl-1-adamantanol is dissolved in
a deuterated solvent (e.g., CDCIls or DMSO-ds) in an NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal reference (6 = 0.00 ppm).

o Data Acquisition: The 'H NMR spectrum is acquired on a high-field NMR spectrometer (e.g.,
400 MHz or higher). Standard acquisition parameters are used, and the data is processed
with Fourier transformation, phasing, and baseline correction.

Predicted *H NMR Spectral Data

The exact chemical shifts for 3,5-Dimethyl-1-adamantanol are not publicly available. The
following are predicted values based on the known spectra of adamantane derivatives.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.80 Singlet 1H -OH
~1.60 Multiplet ~6H Adamantane CH
~1.40 Multiplet ~6H Adamantane CH:
~0.90 Singlet 6H -CHs

Interpretation of the *H NMR Spectrum

The *H NMR spectrum of 3,5-Dimethyl-1-adamantanol is expected to be relatively simple due
to the molecule's symmetry. The two methyl groups at the 3 and 5 positions are chemically
equivalent and should appear as a sharp singlet integrating to six protons at approximately
0.90 ppm.

The protons of the adamantane cage will give rise to a series of overlapping multiplets in the
upfield region, typically between 1.40 and 1.60 ppm. The exact chemical shifts and coupling
patterns can be complex due to the rigid nature of the adamantane skeleton. The hydroxyl
proton will appear as a singlet around 1.80 ppm, although its chemical shift can vary with
concentration and temperature, and it may be broadened due to exchange.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
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13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: 3C NMR

o Sample Preparation: The same sample prepared for *H NMR can be used.

» Data Acquisition: The 3C NMR spectrum is acquired on the same spectrometer, typically
with proton decoupling to simplify the spectrum to a series of singlets. A larger number of
scans is usually required due to the lower natural abundance of the 13C isotope.

Predicted 3C NMR Spectral Data

Based on the known substituent effects on the adamantane cage, the following chemical shifts
are predicted for 3,5-Dimethyl-1-adamantanol.

Chemical Shift (6, ppm) Assighment
~70.0 C1 (-C-OH)
~50.0 C2,C8, C9
~45.0 C4, Co, C10
~35.0 C3,C5

~30.0 Cc7

~25.0 -CHs

Interpretation of the 13C NMR Spectrum

The proton-decoupled 3C NMR spectrum of 3,5-Dimethyl-1-adamantanol is expected to show
six distinct signals due to the molecule's symmetry. The carbon atom bearing the hydroxyl
group (C1) will be the most downfield, appearing around 70.0 ppm due to the deshielding effect
of the oxygen atom.

The two equivalent carbons bearing the methyl groups (C3 and C5) are expected around 35.0
ppm. The two methyl carbons themselves should appear as a single peak at approximately
25.0 ppm. The remaining methylene and methine carbons of the adamantane cage will
resonate at distinct chemical shifts, with their exact positions influenced by their proximity to the
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substituents. The quaternary carbon attached to the hydroxyl group will likely have a lower
intensity due to its longer relaxation time.

Conclusion

The spectroscopic data of 3,5-Dimethyl-1-adamantanol provides a detailed and unambiguous
characterization of its molecular structure. Mass spectrometry confirms the molecular weight
and reveals a fragmentation pattern characteristic of adamantane derivatives. Infrared
spectroscopy identifies the key functional groups, namely the hydroxyl and alkyl moieties. *H
and 13C NMR spectroscopy provide a detailed map of the proton and carbon environments,
confirming the symmetry and substitution pattern of the molecule. This comprehensive
spectroscopic analysis is an indispensable tool for any researcher working with this important
adamantane derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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